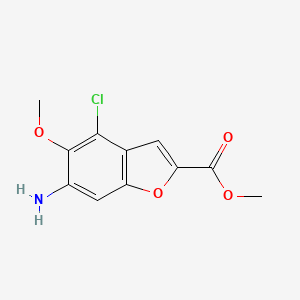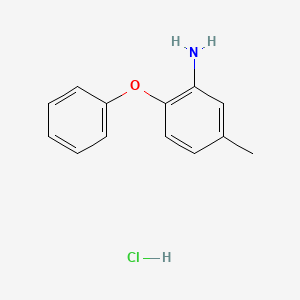
5-Methyl-2-phenoxyaniline hydrochloride
Descripción general
Descripción
5-Methyl-2-phenoxyaniline hydrochloride is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . It is commonly used in scientific experiments.
Molecular Structure Analysis
The InChI code for 5-Methyl-2-phenoxyaniline hydrochloride is1S/C13H13NO.ClH/c1-10-7-8-13 (12 (14)9-10)15-11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Methyl-2-phenoxyaniline hydrochloride is a powder . The storage temperature is room temperature . Unfortunately, the web search results did not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación
Chromatographic Analysis and Quality Control
5-Methyl-2-phenoxyaniline hydrochloride is relevant in the development of high-performance liquid chromatography (HPLC) methods for the analysis of phenolic compounds. For instance, its structure is beneficial for the separation and quantification of phenolic acids, aldehydes, and derivatives in complex mixtures, as demonstrated in the analysis of brandies. This highlights its utility in scientific research for improving chromatographic techniques and ensuring quality control in various products, showcasing the compound's significance in analytical chemistry and quality assurance sectors (Canas et al., 2003).
Antifungal Applications
Research on derivatives of 5-Methyl-2-phenoxyaniline hydrochloride, such as its involvement in the structure of specific antifungal compounds, suggests potential applications in the development of new antifungal agents. Studies have isolated and identified compounds with strong in vitro antifungal activity, indicating that derivatives or structurally related compounds could serve as candidates for novel antifungal treatments. This opens avenues for further research into the use of such compounds in combating fungal infections and diseases in agriculture and medicine (Zhang et al., 2010).
Bioavailability and Metabolism Studies
5-Methyl-2-phenoxyaniline hydrochloride and related compounds are also significant in studies aimed at understanding the bioavailability and metabolism of polyphenols. Research utilizing cellular models, such as Caco-2 cells, to study the absorption and metabolism of phenolic compounds provides insights into how these substances behave within the body. This research is crucial for developing dietary supplements and pharmaceuticals that maximize the beneficial effects of polyphenols and related compounds on human health (Gómez-Juaristi et al., 2020).
Epigenetic Regulation and DNA Modification
Furthermore, 5-Methyl-2-phenoxyaniline hydrochloride's structural similarity to compounds involved in DNA modification processes, such as 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC), underscores its potential relevance in epigenetic studies. Research into the conversion of 5mC to 5hmC in mammalian DNA has profound implications for understanding genetic regulation and the development of epigenetic therapies. Such studies contribute to a deeper understanding of how epigenetic modifications influence gene expression, with implications for treating diseases linked to epigenetic dysregulation (Tahiliani et al., 2009).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
5-methyl-2-phenoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJFCHRBYIPQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenoxyaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/structure/B1430843.png)
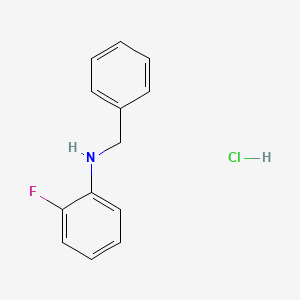

![methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d][1,2]oxazole-3-carboxylate](/img/structure/B1430847.png)
![7-Oxa-10-azaspiro[4.6]undecane](/img/structure/B1430848.png)

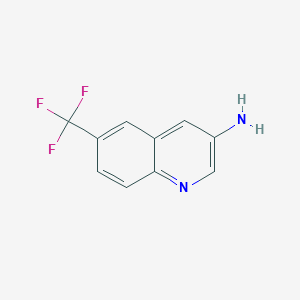

![5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1430858.png)

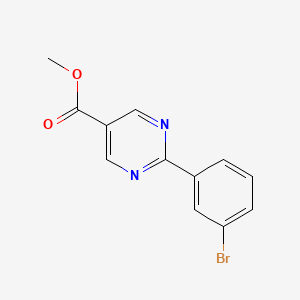
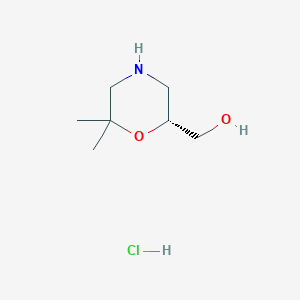
![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol](/img/structure/B1430863.png)
